molecular formula C13H15N5O B235054 N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

Numéro de catalogue B235054
Poids moléculaire: 257.29 g/mol
Clé InChI: GYYDCYOWSHZIKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of inflammatory pain and arthritis. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.

Mécanisme D'action

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide works by selectively targeting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide spares the COX-1 pathway, which is important for maintaining gastrointestinal and renal function.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been shown to reduce inflammation and pain by inhibiting the production of inflammatory prostaglandins. It also has antioxidant properties and has been shown to reduce oxidative stress in animal models. N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been shown to have minimal effects on platelet aggregation and no adverse effects on renal function in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its superior safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of chronic inflammatory conditions, such as arthritis, where long-term use of NSAIDs is often required. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its selectivity for the COX-2 enzyme, which may limit its efficacy in certain inflammatory conditions where both COX-1 and COX-2 pathways are involved.

Orientations Futures

Future research on N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide could focus on its efficacy and safety in humans, particularly in the treatment of chronic inflammatory conditions. Additional studies could also investigate the potential for N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide to be used in combination with other anti-inflammatory agents, such as glucocorticoids or biologic therapies. Furthermore, studies could investigate the potential for N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide to be used in other disease states where inflammation plays a role, such as cancer or cardiovascular disease.

Méthodes De Synthèse

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is synthesized through a multi-step process starting from 3,5-dimethylbenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to form the key intermediate, N-(2-allyl-2H-tetrazol-5-yl)-3,5-dimethylbenzamide. The intermediate is then purified and further reacted to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide.

Applications De Recherche Scientifique

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and no adverse effects on renal function.

Propriétés

Nom du produit

N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide

Formule moléculaire

C13H15N5O

Poids moléculaire

257.29 g/mol

Nom IUPAC

3,5-dimethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O/c1-4-5-18-16-13(15-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16,19)

Clé InChI

GYYDCYOWSHZIKG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C

SMILES canonique

CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.